1-Ethyl-3-methylbutyl isobutyrate

Description

Chemical Identity and Nomenclature

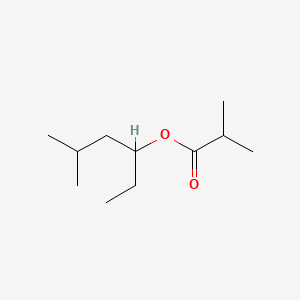

This compound (CAS 94108-34-6) is a branched ester with the molecular formula $$ C{11}H{22}O_2 $$. Its systematic IUPAC name, 5-methylhexan-3-yl 2-methylpropanoate , reflects its stereochemical configuration, featuring a 1-ethyl-3-methylbutyl moiety esterified with isobutyric acid. Alternative designations include 2-methylpropanoic acid 1-ethyl-3-methylbutyl ester and DTXSID30916463 .

The compound’s structural uniqueness is evident in its SMILES notation (C(C(C)C)(=O)O[C@@H](CC(C)C)CC), which highlights the chiral center at the oxygen-bearing carbon atom. Its InChIKey (OZEZRQVRKNAKRH-UHFFFAOYSA-N) further distinguishes it from structurally similar esters. A summary of its key identifiers is provided below:

| Property | Value |

|---|---|

| Molecular Formula | $$ C{11}H{22}O_2 $$ |

| Molecular Weight | 186.29 g/mol |

| CAS Registry Number | 94108-34-6 |

| EINECS Number | 302-373-8 |

| Synonymous Names | 5-Methylhexan-3-yl 2-methylpropanoate, DTXSID30916463 |

Historical Context and Discovery

The synthesis of this compound aligns with broader advancements in esterification techniques developed in the 20th century. While its specific discovery timeline remains undocumented in public literature, its structural analogs—such as ethyl isobutyrate (CAS 97-62-1)—were historically synthesized via acid-catalyzed reactions between carboxylic acids and alcohols. For example, the Fischer esterification method, employing catalysts like toluene-4-sulfonic acid in refluxing solvents, remains a cornerstone for producing similar esters.

The compound’s development likely emerged from industrial demand for specialty solvents and flavoring agents, given the utility of branched esters in enhancing thermal stability and volatility profiles. Its chiral structure also positions it as a candidate for studying stereochemical effects in organic reactions, though academic publications explicitly referencing this compound remain scarce.

Industrial and Academic Relevance

In industrial settings, this compound is classified as a specialty material , often utilized in high-performance solvents or intermediates for polymer synthesis. Its branched alkyl groups contribute to low viscosity and high solubility, making it suitable for coatings or adhesives requiring rapid evaporation.

Academically, the compound serves as a model for investigating esterification kinetics and stereoselective catalysis. Researchers have explored analogous ionic liquids, such as 1-ethyl-3-methylpyridinium ethyl sulfate, to develop green solvents for energy storage systems. While direct studies on this compound are limited, its structural features mirror those of esters used in pharmaceutical formulations to improve drug solubility.

The ester’s potential in flavor and fragrance industries remains underexplored, though related compounds like ethyl isovalerate (CAS 108-64-5) are prized for their fruity notes. Future research could elucidate its organoleptic properties or synergies with other esters in complex mixtures.

Properties

CAS No. |

94108-34-6 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-methylhexan-3-yl 2-methylpropanoate |

InChI |

InChI=1S/C11H22O2/c1-6-10(7-8(2)3)13-11(12)9(4)5/h8-10H,6-7H2,1-5H3 |

InChI Key |

OZEZRQVRKNAKRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)OC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Description

The most straightforward and commonly used method to prepare 1-ethyl-3-methylbutyl isobutyrate is the direct esterification of isobutyric acid with 1-ethyl-3-methylbutanol.

Reaction

$$

\text{Isobutyric acid} + \text{1-ethyl-3-methylbutanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + \text{water}

$$

Conditions and Catalysts

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote the esterification.

- The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.

- Removal of water formed during the reaction (e.g., using a Dean-Stark apparatus) helps increase yield.

- Reaction times vary but generally last several hours until no more water is collected.

Purification

- After completion, the reaction mixture is cooled and washed with water, saturated sodium bicarbonate, and sodium chloride solutions to remove residual acid and impurities.

- The organic layer is dried over anhydrous magnesium sulfate.

- The ester is isolated by vacuum distillation to obtain a pure product.

Yield and Physical Data

- Yields for similar isobutyrate esters prepared by this method typically range from 60% to 90%, depending on reaction conditions and purification efficiency.

- Boiling points and refractive indices are used to confirm purity.

| Parameter | Typical Value |

|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Temperature | Reflux (~100-130 °C depending on solvent) |

| Reaction time | 4-24 hours |

| Yield | 60-90% |

| Purification | Vacuum distillation |

This method is widely used in laboratory and industrial settings due to its simplicity and effectiveness.

Industrial Continuous Esterification

Description

For large-scale production, continuous esterification reactors are employed to improve efficiency and throughput.

Process Features

- Continuous feeding of isobutyric acid and 1-ethyl-3-methylbutanol into a reactor with acid catalyst.

- Reaction temperature and residence time are optimized to maximize conversion.

- Water formed is continuously removed to shift equilibrium.

- Downstream purification includes distillation to separate the ester from unreacted materials and by-products.

Advantages

- Higher productivity and better control over reaction parameters.

- Easier scale-up compared to batch processes.

- Potential integration with downstream purification units.

Notes

- Some industrial processes explore biocatalytic routes using engineered bacteria or enzymes to produce esters sustainably, though these are still under development.

Novel Alkaline-Catalyzed Process Using Keto Esters (Patent-Based Method)

Description

A patented method describes the preparation of isobutyrate esters via reaction of keto esters or cyclic diketones with alcohols in the presence of a small amount of strong alkaline catalysts such as alkali metal bases or metal alcoholates.

Reaction Highlights

- The process involves reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione or keto esters with the alcohol (e.g., 1-ethyl-3-methylbutanol).

- The reaction is conducted at moderate temperatures (20-130 °C) with controlled addition of catalyst.

- After reaction, neutralization with acetic acid and washing steps are performed.

- The ester product is isolated by vacuum distillation.

Advantages

- Economical production with higher molar efficiency (two moles of ester per mole of reactant).

- Reduced by-products and simpler purification due to minimal catalyst neutralization.

- Improved yields and product purity.

Example Data from Patent

| Step | Details |

|---|---|

| Catalyst | Sodium methylate or other alkali metal base |

| Temperature | 20-130 °C |

| Reaction time | 2-21 hours |

| Neutralization | Acetic acid |

| Purification | Vacuum distillation |

| Product purity | >99% (by saponification and refractive index) |

This method offers a commercially practical alternative to traditional acid-catalyzed esterification.

Hydrolysis and Reverse Reactions (Notes on Preparation Reversibility)

- The ester can be hydrolyzed back to isobutyric acid and 1-ethyl-3-methylbutanol under acidic or basic aqueous conditions.

- This reversibility is important for purification and recycling in industrial processes.

- Hydrolysis conditions typically involve water and acid or base catalysts at elevated temperatures.

Summary Table of Preparation Methods

| Method | Catalyst Type | Temperature Range | Reaction Time | Yield Range | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Direct Acid-Catalyzed Esterification | Sulfuric acid, p-TSA | Reflux (~100-130 °C) | 4-24 hours | 60-90% | Washing, vacuum distillation | Most common, simple, scalable |

| Industrial Continuous Esterification | Acid catalyst | Controlled (~100-130 °C) | Continuous | High | Distillation | Large scale, efficient, continuous |

| Alkaline-Catalyzed Keto Ester Route | Alkali metal base | 20-130 °C | 2-21 hours | High | Neutralization, distillation | Economical, fewer by-products, patented |

| Hydrolysis (Reverse Reaction) | Acid or base | Elevated temp | Variable | N/A | N/A | Used for recycling and purification |

Research Findings and Considerations

- Acid-catalyzed esterification remains the benchmark for laboratory synthesis due to its straightforwardness and well-understood mechanism.

- Industrial processes optimize reaction conditions and continuous operation to maximize yield and minimize costs.

- The patented alkaline-catalyzed method offers innovative advantages in terms of molar efficiency and product purity, potentially reducing environmental impact by minimizing acid waste.

- Biocatalytic methods are emerging but require further development for commercial viability.

- Purification by vacuum distillation is critical to obtain high-purity this compound, especially for applications in flavors and fragrances where purity affects sensory properties.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylbutyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and 1-ethyl-3-methylbutanol.

Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form corresponding carboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to alcohols.

Major Products:

Hydrolysis: Isobutyric acid and 1-ethyl-3-methylbutanol.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Flavor and Fragrance Industry

1-Ethyl-3-methylbutyl isobutyrate is recognized for its fruity aroma, making it a valuable ingredient in the flavor and fragrance sectors. It contributes to the sensory profile of various products, including:

- Food and Beverages : The compound is utilized as a flavoring agent in food products to enhance taste profiles. Its presence can be noted in fruit-flavored beverages and confections.

- Perfumes and Cosmetics : Due to its pleasant scent, it is incorporated into perfumes and cosmetic formulations, providing a fruity note that appeals to consumers .

Analytical Chemistry

In analytical chemistry, this compound serves as a significant marker for various studies:

- Volatile Compound Analysis : It has been used in studies analyzing volatile compounds produced during fermentation processes. For instance, it was found to be one of the key esters in the aroma profile of wines produced by different yeast strains .

- Sampling Techniques : Research indicates that this compound can be efficiently extracted using specific sampling techniques such as solid-phase microextraction (SPME), which enhances the detection of volatile compounds in complex matrices like fruit fly pheromones .

Potential Therapeutic Uses

Recent studies have suggested potential therapeutic applications for this compound:

- Plant Metabolite : As a plant metabolite, it may play a role in plant defense mechanisms or interactions with pollinators .

- Medicinal Properties : While direct medicinal applications are still under exploration, its chemical structure suggests potential bioactivity that could be harnessed in pharmaceutical formulations.

Environmental Impact and Safety Considerations

The environmental impact of this compound has also been a subject of investigation. Its flammability and potential health hazards necessitate careful handling:

- Health Hazards : Inhalation or skin contact may cause irritation or toxic effects. Proper safety measures should be implemented when handling this compound .

- Environmental Contamination : Studies highlight the importance of monitoring runoff from fire control efforts involving this compound to prevent environmental contamination .

Case Study 1: Flavor Profile Enhancement in Wine Production

A study investigated the role of various esters, including this compound, in enhancing the flavor profile of wines produced through non-Saccharomyces yeast fermentation. The findings indicated that specific yeast strains produced higher concentrations of this ester, significantly impacting the overall aroma and flavor complexity of the wine.

Case Study 2: Volatile Compound Monitoring

Research focused on monitoring volatile compounds during fermentation processes highlighted the efficiency of using SPME techniques to extract this compound from yeast cultures. This method allowed for a more accurate analysis of the aromatic compounds produced during fermentation, showcasing its utility in flavor science.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylbutyl isobutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Methyl Isobutyrate (CAS 547-63-7)

Ethyl Isobutyrate (CAS 97-62-1)

1,1-Dimethyl-3-phenylpropyl Isobutyrate (CAS 10031-71-7)

Hexyl Isobutyrate

- Chemical Properties: Limited data in evidence, but typically higher molecular weight (e.g., hexyl esters) increases boiling points and reduces volatility compared to methyl/ethyl analogs .

- Applications : Likely used in long-lasting fragrance formulations.

Data Table: Comparative Analysis of Isobutyrate Esters

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Flash Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| Methyl isobutyrate | 547-63-7 | C₅H₁₀O₂ | 102.13 | 93–100 | 4 | Solvent, flavoring |

| Ethyl isobutyrate | 97-62-1 | C₆H₁₂O₂ | 116.16 | Not specified | Not specified | Organic synthesis |

| 1,1-Dimethyl-3-phenylpropyl isobutyrate | 10031-71-7 | C₁₅H₂₂O₂ | 234.33 | Not specified | Not specified | Flavoring (FEMA 2736) |

Q & A

What analytical techniques are recommended for characterizing the purity and structural integrity of 1-Ethyl-3-methylbutyl isobutyrate in synthetic chemistry research?

Answer:

To ensure accurate characterization, combine chromatographic and spectroscopic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column type (e.g., polar or non-polar) and temperature gradients to separate and identify volatile impurities or by-products .

- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., CDCl₃) and analyze ¹H/¹³C spectra to confirm ester functional groups and branching patterns. Compare chemical shifts with analogous esters like methyl isobutyrate (δ ~1.2 ppm for methyl groups) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carbonyl (C=O) stretches (~1740 cm⁻¹) and ester-specific C-O-C vibrations (~1200 cm⁻¹) .

Table 1: Analytical Workflow for Characterization

| Method | Key Parameters | Target Data |

|---|---|---|

| GC-MS | DB-5 column, 50–250°C gradient | Purity ≥98% |

| ¹H NMR | 400 MHz, CDCl₃ | Branching confirmation |

| FTIR | ATR mode, 400–4000 cm⁻¹ | Functional group validation |

How should researchers design experiments to resolve contradictions between computational predictions and experimental data for physicochemical properties (e.g., logP, boiling point)?

Answer:

Address discrepancies through systematic validation:

- Replicate experiments under controlled conditions (e.g., standardized pressure for boiling point measurements) .

- Cross-validate computational models using multiple software (e.g., COSMO-RS, Gaussian) and compare results with empirical data from structurally similar esters (e.g., ethyl isobutyrate logP ≈ 1.6) .

- Employ sensitivity analysis to identify variables (e.g., solvent polarity, temperature) that disproportionately affect outcomes .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to maintain airborne concentrations below OSHA thresholds (e.g., <50 ppm for similar esters) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid ignition sources due to flammability risks .

- Storage: Keep in airtight containers at ≤25°C, away from oxidizers and bases .

How can the synthesis of this compound be optimized to maximize yield and minimize side reactions?

Answer:

- Catalyst Selection: Use acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) for esterification, monitoring progress via in-situ FTIR .

- Reaction Conditions: Optimize molar ratios (e.g., 1:1.2 alcohol:acid), reflux temperatures (80–100°C), and reaction time (6–12 hrs) .

- Purification: Employ fractional distillation or silica gel chromatography to isolate the product from unreacted precursors .

What methodologies are recommended for assessing the stability of this compound under long-term storage?

Answer:

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and analyze degradation products via GC-MS monthly .

- Real-Time Monitoring: Store aliquots at -20°C, 4°C, and 25°C, and measure purity annually using validated HPLC methods .

- Humidity Control: Use desiccants to mitigate hydrolysis risks, as esters degrade in aqueous environments .

How do researchers differentiate between isomeric by-products (e.g., branched vs. linear esters) during synthesis?

Answer:

- Chromatographic Separation: Use chiral columns in HPLC or GC to resolve isomers based on retention times .

- 2D NMR Techniques: Apply NOESY or HSQC to distinguish branching patterns through spatial correlations .

- Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT) predictions for isomer-specific vibrational modes .

What advanced statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data involving this compound?

Answer:

- Multivariate Regression: Corolate structural descriptors (e.g., steric parameters, logP) with biological activity .

- Machine Learning: Train models on datasets of analogous esters to predict toxicity or efficacy .

- Error Analysis: Calculate confidence intervals and p-values to assess significance in SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.